

# Optimization of reaction conditions for Vellosimine synthesis

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## Compound of Interest

Compound Name: Vellosimine

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## Technical Support Center: Vellosimine Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of **Vellosimine**. The information is based on established synthetic routes and aims to address common challenges encountered during the experimental process.

## Frequently Asked Questions (FAQs) & Troubleshooting

### 1. Low Yield in Fischer Indolization Step

- **Question:** I am experiencing very low yields (<10%) for the Fischer indolization reaction to form the key indole intermediate. What are the likely causes and how can I optimize this step?
- **Answer:** Low yields in this step are a common issue, often arising from non-productive hydrazone formation at the nonenolizable site when using near-stoichiometric amounts of phenylhydrazine.<sup>[1][2]</sup> To improve the yield, a significant increase in the equivalents of both phenylhydrazine and a hydrazine scavenger, such as 2,4-dichlorobenzaldehyde (DCBA), is recommended.<sup>[1][2]</sup> One successful approach utilized 2.5 equivalents of phenylhydrazine and 10 equivalents of DCBA, which resulted in a substantial increase in the yield of the

desired product to 87%.<sup>[1][2]</sup> The excess DCBA can be recovered after the reaction through an acid-base extraction.

## 2. Issues with the Final Wittig Olefination and Hydrolysis

- Question: My final conversion of the ketone intermediate to **Vellosimine** is not proceeding as expected. What are the recommended conditions for the Wittig olefination and subsequent enol ether hydrolysis?
- Answer: The final step involves a two-reaction sequence that is often performed without purification of the intermediate enol ether.<sup>[1][2]</sup> For the Wittig olefination, methoxymethyltriphenylphosphonium chloride ( $\text{MeOCH}_2\text{PPh}_3^+\text{Cl}^-$ ) with a strong base like potassium tert-butoxide ( $\text{KOtBu}$ ) in a solvent such as toluene at room temperature overnight is effective.<sup>[1][2]</sup> Following the olefination, the enol ether hydrolysis can be achieved using 2.0 M hydrochloric acid in tetrahydrofuran (THF) at 55 °C overnight.<sup>[1][2]</sup> This one-pot approach has been shown to produce **Vellosimine** in good yields.<sup>[1]</sup>

## 3. Problems in the Synthesis of the 9-azabicyclo[3.3.1]nonane Precursor

- Question: I am having difficulty with the initial steps of synthesizing the  $\text{C}_2$ -symmetric 9-azabicyclo[3.3.1]nonane precursor. Can you provide a reliable method?
- Answer: A robust method starts from the readily available cyclooctadiene.<sup>[1][2]</sup> This involves an in-situ epoxidation using Oxone as the oxidant to generate dimethyldioxirane, which converts cyclooctadiene to the bis-syn diepoxide in high yield (around 77%).<sup>[1][2]</sup> This reaction is scalable and the crude product is often pure enough for the next step.<sup>[1][2]</sup> The subsequent conversion of the diepoxide to the endo, endo-N-benzyl-9-azabicyclo[3.3.1]nonane-2,6-diol is achieved in nearly quantitative yield by refluxing with benzylamine in water.<sup>[1]</sup>

# Data Presentation

Table 1: Optimization of the Fischer Indolization Reaction<sup>[1]</sup>

Entry	Phenylhydrazine (equiv)	Hydrazine Scavenger (DCBA) (equiv)	Yield (%)
1-4	~1.2	1.0	<10
5	2.5	10	87
6 (N-methyl)	2.5	10	40
7 (10-OMe)	2.5	10	61

Table 2: Yields of Key Steps in **Vellosimine** Synthesis[1][2]

Step	Product	Yield (%)
Epoxidation of Cyclooctadiene	bis-syn diepoxide	77
Diol Formation	N-benzyl-9-azabicyclo[3.3.1]nonane-2,6-diol	~95
Alkylation of Secondary Amine	Diol intermediate	89
Swern Oxidation	Diketone intermediate	90
Palladium-catalyzed $\alpha$ -vinylation	Key diketone intermediate	73
Fischer Indolization (Optimized)	Indole intermediate	87
Wittig Olefination & Hydrolysis	(-)-Vellosimine	72

## Experimental Protocols

### 1. Optimized Fischer Indolization

This protocol is for the site-selective indolization of the diketone intermediate.

- To a solution of the diketone intermediate in ethanol, add 2.5 equivalents of phenylhydrazine.

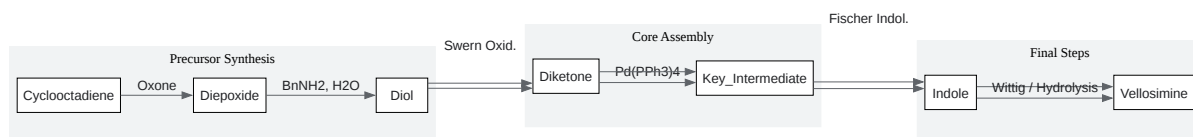
- Reflux the reaction mixture overnight.
- Cool the mixture and add 2.5 M HCl in methanol.
- Add 10 equivalents of 2,4-dichlorobenzaldehyde (DCBA).
- Stir the reaction at room temperature overnight.
- Perform an acid-base extraction to remove excess DCBA.
- Purify the crude product by column chromatography to obtain the indole intermediate.

## 2. Final Conversion to **Vellosimine**

This protocol describes the Wittig olefination and subsequent hydrolysis.

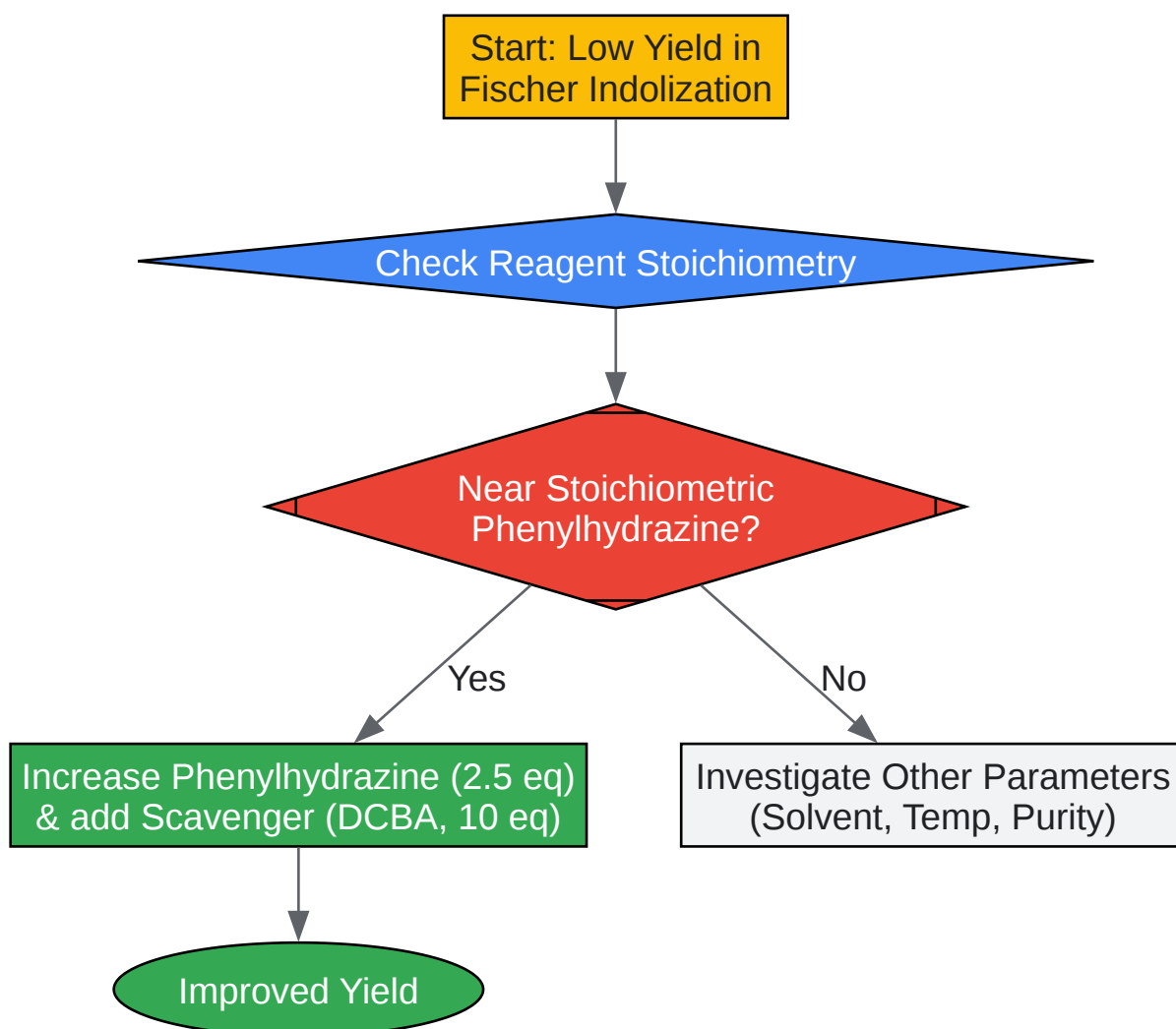
- In a dried flask under an inert atmosphere, suspend methoxymethyltriphenylphosphonium chloride in toluene.
- Add potassium tert-butoxide (KOtBu) and stir at room temperature.
- Add a solution of the ketone intermediate in toluene and stir the reaction overnight at room temperature.
- After the reaction is complete (monitored by TLC), add 2.0 M HCl and THF.
- Heat the mixture to 55 °C and stir overnight.
- Cool the reaction, neutralize, and extract the product with an organic solvent.
- Purify the crude product by column chromatography to yield **Vellosimine**.

## Visualizations



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Caption: High-level workflow for the synthesis of **Vellosimine**.



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## References

- 1. A Short Synthesis of Velloimine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
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